molecular formula C18H16N4OS B5839992 alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone

alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone

Cat. No.: B5839992
M. Wt: 336.4 g/mol
InChI Key: CVHXNJZLGRNKAJ-UHFFFAOYSA-N
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Description

Alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone typically involves the reaction of 4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with acetophenone derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and pyridinyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-phenyl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-2-12-22-17(15-8-10-19-11-9-15)20-21-18(22)24-13-16(23)14-6-4-3-5-7-14/h2-11H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHXNJZLGRNKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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